2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride
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Overview
Description
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features a pyridinium ring, which is a six-membered aromatic ring containing one nitrogen atom, and an acetonitrile group attached to the nitrogen atom. The hydrochloride part indicates that the compound is in its salt form, which often enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride typically involves the reaction of pyridine with acetonitrile in the presence of a suitable catalyst. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective alkylation .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of cationic half-sandwich rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of 2-alkylated pyridine derivatives . These methods are scalable and can be adapted for continuous production processes.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral pyridine form.
Substitution: The acetonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or a nucleophile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Neutral pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core but have an additional fused imidazole ring.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is unique due to its specific structure, which combines a pyridinium ring with an acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H8ClN2+ |
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Molecular Weight |
155.60 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1; |
InChI Key |
HEJOROWXIWLCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC#N.Cl |
Origin of Product |
United States |
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